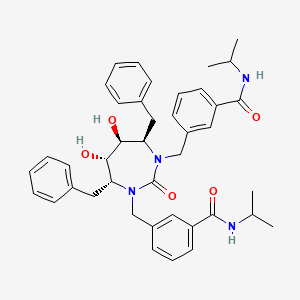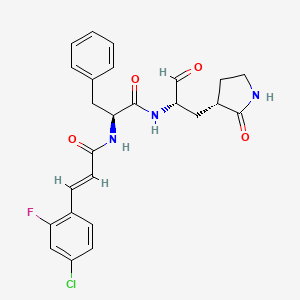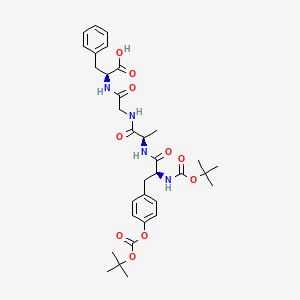
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- is a complex organic compound that belongs to the class of peptides. It is synthesized from amino acids and is characterized by the presence of multiple protective groups, which are used to prevent unwanted reactions during synthesis. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino acid functional groups to prevent side reactions. The protective groups used include tert-butoxycarbonyl (Boc) and dimethylethoxycarbonyl (DMEC).
Protection of Amino Acids: The amino acids L-phenylalanine, L-tyrosine, D-alanine, and glycine are protected using Boc and DMEC groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: After the coupling reactions, the protective groups are removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group of L-tyrosine can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the compound in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of carbonyl groups can yield alcohols.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites. The protective groups also play a role in stabilizing the compound and preventing premature degradation.
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-L-alanylglycyl)-
- L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)-
Uniqueness
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- is unique due to its specific sequence of amino acids and the presence of protective groups. These features confer distinct chemical properties and biological activities, making it valuable for various applications. The use of D-alanine instead of L-alanine, for example, can influence the compound’s stability and interaction with biological targets.
Propiedades
Número CAS |
145594-19-0 |
|---|---|
Fórmula molecular |
C33H44N4O10 |
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H44N4O10/c1-20(27(39)34-19-26(38)36-25(29(41)42)18-21-11-9-8-10-12-21)35-28(40)24(37-30(43)46-32(2,3)4)17-22-13-15-23(16-14-22)45-31(44)47-33(5,6)7/h8-16,20,24-25H,17-19H2,1-7H3,(H,34,39)(H,35,40)(H,36,38)(H,37,43)(H,41,42)/t20-,24+,25+/m1/s1 |
Clave InChI |
JXWNQJZNDGYPAD-YNJKOYDBSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
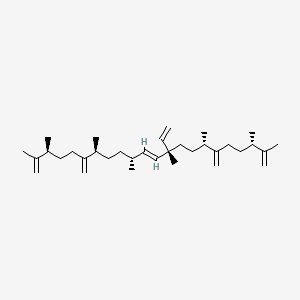

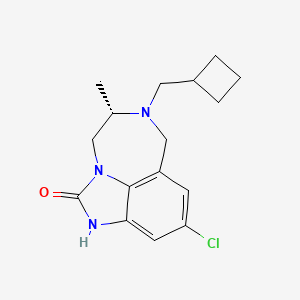
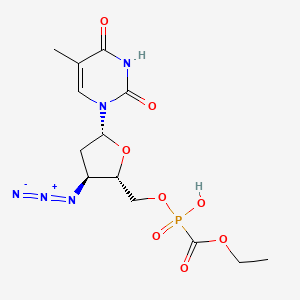
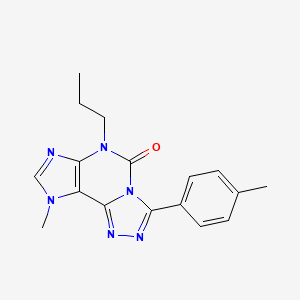
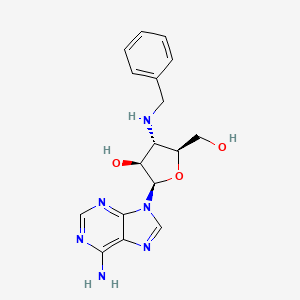
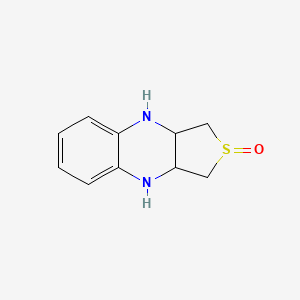

![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)

